molecular formula C16H22N2O2S2 B299483 N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide

N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide

Cat. No. B299483
M. Wt: 338.5 g/mol
InChI Key: HJWQFXCIXOGXPT-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide, also known as CBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBS belongs to the class of benzothiazole sulfonamides and has been found to possess a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide is still not fully understood. However, it has been suggested that N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide may exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in various diseases. N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide has been found to possess a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide has also been found to reduce the expression of certain genes involved in cancer progression. In addition, N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research. N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide has also been found to be stable under various conditions, making it suitable for use in a range of assays. However, N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in certain assays. N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide has also been found to be cytotoxic at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide. One area of interest is the development of N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide derivatives with improved pharmacological properties. Another area of interest is the exploration of the potential use of N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide and its potential therapeutic applications in various diseases.

Synthesis Methods

N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide can be synthesized using a multistep process that involves the reaction of cyclooctanone with 2-aminothiophenol, followed by the formation of a sulfonamide group using chlorosulfonic acid. The final product is purified using recrystallization, resulting in the formation of N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide as a white solid.

Scientific Research Applications

N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.

properties

Molecular Formula

C16H22N2O2S2

Molecular Weight

338.5 g/mol

IUPAC Name

N-cyclooctyl-2-methyl-1,3-benzothiazole-5-sulfonamide

InChI

InChI=1S/C16H22N2O2S2/c1-12-17-15-11-14(9-10-16(15)21-12)22(19,20)18-13-7-5-3-2-4-6-8-13/h9-11,13,18H,2-8H2,1H3

InChI Key

HJWQFXCIXOGXPT-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)NC3CCCCCCC3

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)NC3CCCCCCC3

Origin of Product

United States

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